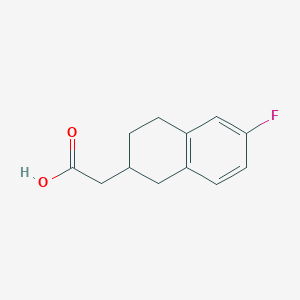

(6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolic Oxidation and Metabolites Identification

Verification of Metabolic Oxidation Pathways : A study focused on the CRTh2 antagonist (6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid, examining its metabolic oxidation. The research aimed to gain insights into the regio- and enantioselectivity of its metabolism and to confirm the structures of four metabolites identified in a clinical study. Two major metabolites, M7 and M9, were verified, showing that they are composed of different enantiomers with substantial enantiomeric excess. This study provides significant information about the metabolic pathways and the chemical nature of the metabolites formed from this compound (Risch et al., 2015).

Synthesis and Fluorination of Naphthalene Derivatives

Novel Fluorophores Synthesis : Research involving the design and synthesis of novel fluorophores, including various naphthalene derivatives, has been conducted. These fluorophores show significant fluorescence in the UV-visible region, indicating their potential applications in various fields, such as bioimaging and molecular probes (Ajaya K. Singh & Ramendra K. Singh, 2008).

Mono- and Difluoronaphthoic Acids Synthesis : Another study presented the synthesis of mono- and difluoronaphthoic acids, highlighting the importance of aryl carboxamides in biologically active compounds. The research detailed the synthesis of several mono- and difluorinated naphthoic acids, providing insights into the chemical processes and potential applications of these fluorinated compounds (Jayaram R Tagat et al., 2002).

Enantioselective Microbial Reduction

Enantioselective Reduction of Tetrahydro-naphthalenyl Acetic Acid : A study was conducted on the enantioselective microbial reduction of 2-oxo-2-(1′,2′,3′,4′-tetrahydro-1′,1′,4′,4′-tetramethyl-6′-naphthalenyl) acetic acid and its ethyl ester. The research aimed to produce intermediates for a specific retinoic acid receptor gamma-specific agonist, contributing to the understanding of microbial processes in producing specific enantiomers of a substance (Ramesh N. Patel et al., 2002).

Molecular Probes and Fluorination

Molecular Probes for ZnO Nanoparticles : The development of molecular probes for ZnO nanoparticles using 4-substituted 1,8-naphthalimides demonstrates significant changes in fluorescence patterns upon interaction with ZnO surfaces. This work provides valuable insights into the use of naphthalene derivatives as sensitive molecular probes in various applications (L. Bekere et al., 2013).

Propriétés

IUPAC Name |

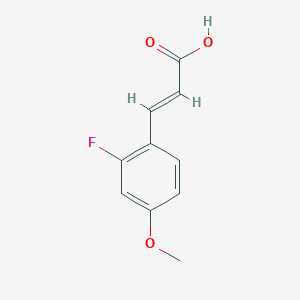

2-(6-fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h3-4,7-8H,1-2,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRFXMTURKSVLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1CC(=O)O)C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631203 |

Source

|

| Record name | (6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885269-53-4 |

Source

|

| Record name | 6-Fluoro-1,2,3,4-tetrahydro-2-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.